Cas no 2197579-09-0 (3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 5-cyclopent-3-en-1-yl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one
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- Inchi: 1S/C11H17N3O/c1-8(2)14-10(9-6-4-5-7-9)12-13(3)11(14)15/h4-5,8-9H,6-7H2,1-3H3
- InChI Key: YPGICRKBILFLJM-UHFFFAOYSA-N
- SMILES: O=C1N(C)N=C(C2CC=CC2)N1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 325
- Topological Polar Surface Area: 35.9
- XLogP3: 1.5
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0086-25mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-50mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-10μmol |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-1mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-75mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-2μmol |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-4mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-30mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-3mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0086-2mg |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197579-09-0 | 2mg |
$59.0 | 2023-09-07 |
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
Additional information on 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Introduction to 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197579-09-0)
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. The compound belongs to the triazolone class, which is well-known for its broad spectrum of biological activities. Its molecular framework incorporates a cyclopentene ring, a methyl group, and an isopropyl substituent, all of which contribute to its distinct chemical and pharmacological properties. This introduction delves into the compound's chemical structure, synthesis methods, and recent applications in pharmaceutical research.
The chemical structure of 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197579-09-0) can be described as a fused system consisting of a cyclopentene moiety linked to a triazolone ring. The presence of the cyclopentene ring introduces a degree of flexibility and conformational diversity into the molecule, which can be exploited to optimize binding interactions with biological targets. Additionally, the methyl and isopropyl groups enhance the compound's lipophilicity, making it potentially more permeable across biological membranes. This structural arrangement has implications for both its synthetic accessibility and its pharmacokinetic behavior.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The triazolone core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological receptors and enzymes. Recent studies have highlighted the triazolone scaffold's utility in developing compounds with anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may confer unique biological activities that differentiate it from other members of this chemical class.
The synthesis of 3-(cyclopent-3-en-1-yll)-1-methyl -4-(propan -2 -y l) -4 ,5 -dihydro - 1 H - 1 , 2 , 4 -triazol - 5 -one (CAS No. 2197579 -09 -0) presents both challenges and opportunities for synthetic chemists. The construction of the cyclopentene ring requires careful consideration of reaction conditions to ensure high yield and selectivity. Common synthetic strategies include cyclization reactions involving dienophiles or transition metal-catalyzed cross-coupling reactions. The introduction of the methyl and isopropyl groups typically involves alkylation reactions at specific positions on the triazolone ring. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical studies.
In recent years, computational modeling has played an increasingly important role in the study of 3-(cyclopent - 3 -en - 1 -y l) - 1 -methyl - 4 -(propan - 2 -y l) - 4 ,5 -dihydro - 1 H - 1 , 2 , 4 -triazol - 5 -one (CAS No. 2197579 -09 -0). Molecular docking studies have been used to predict potential binding interactions with target proteins such as kinases and transcription factors. These studies have provided valuable insights into the compound's mechanism of action and have guided efforts to optimize its potency and selectivity. Additionally, quantum mechanical calculations have been employed to elucidate the electronic structure of the molecule and understand its reactivity.
Preclinical studies have begun to explore the pharmacological profile of 3-(cyclopent-en-l-yll)-l-methyl-l -(propa n-l-y l) _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ . One notable finding is its potential inhibitory activity against certain kinases involved in cancer cell proliferation. In vitro assays have demonstrated that this compound can disrupt signaling pathways critical for tumor growth and survival. Further research is needed to confirm these findings in vivo and to assess its potential as an anticancer therapeutic agent.
The compound's anti-inflammatory properties have also been investigated recently. Studies suggest that it may modulate inflammatory pathways by interacting with key enzymes such as COX-II or LOX enzymes known for their role in producing pro-inflammatory mediators like prostaglandins or leukotrienes respectively . These findings are particularly promising given _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ .
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